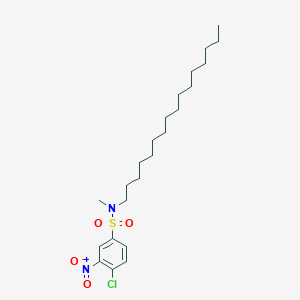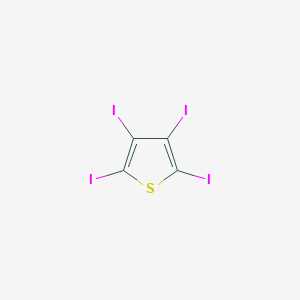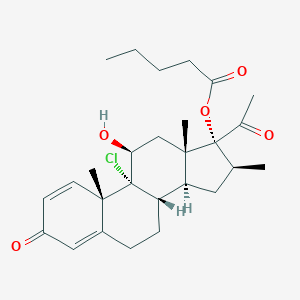
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate, also known as Clobetasol propionate, is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. It is commonly used to treat various skin conditions such as eczema, psoriasis, and dermatitis.
Mechanism Of Action
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate works by binding to glucocorticoid receptors in the cytoplasm of cells. This binding causes a conformational change in the receptor, allowing it to translocate to the nucleus where it binds to DNA and regulates gene expression. This leads to the suppression of inflammatory mediators such as cytokines, chemokines, and prostaglandins.
Biochemical And Physiological Effects
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate has been shown to reduce inflammation, itching, and redness associated with various skin conditions. It also reduces the proliferation of keratinocytes, which is a hallmark of psoriasis. In addition, it has been shown to decrease the thickness of the epidermis and increase the turnover of skin cells.
Advantages And Limitations For Lab Experiments
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate is a potent corticosteroid with high anti-inflammatory and immunosuppressive activity. This makes it an ideal candidate for lab experiments investigating the effects of corticosteroids on various skin conditions. However, its potency also means that it should be used with caution, as it can have adverse effects on the skin and body if used incorrectly or in excessive amounts.
Future Directions
There are several future directions for research on 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate. One area of interest is investigating its potential use in combination with other drugs for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis. Another area of interest is investigating the effects of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate on different types of skin conditions, such as acne and rosacea. Finally, there is a need for further research on the long-term effects of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate use, particularly on the skin and body.
Synthesis Methods
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate is synthesized by esterification of clobetasol with propionic acid. The synthesis involves the reaction of clobetasol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization and filtration.
Scientific Research Applications
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been used in various scientific research studies to investigate its effects on different skin conditions. It has also been investigated for its potential use in treating other inflammatory diseases such as asthma and rheumatoid arthritis.
properties
CAS RN |
16154-10-2 |
|---|---|
Product Name |
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate |
Molecular Formula |
C27H37ClO5 |
Molecular Weight |
477 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H37ClO5/c1-6-7-8-23(32)33-27(17(3)29)16(2)13-21-20-10-9-18-14-19(30)11-12-24(18,4)26(20,28)22(31)15-25(21,27)5/h11-12,14,16,20-22,31H,6-10,13,15H2,1-5H3/t16-,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
InChI Key |
UTBUEROVEKAUST-VADKKIFPSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)C |
SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)C |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)C |
Other CAS RN |
16154-10-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
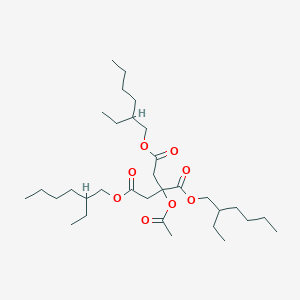
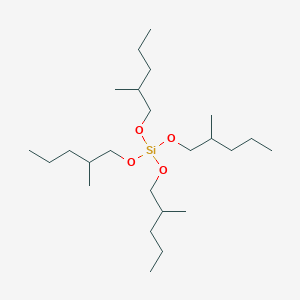
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
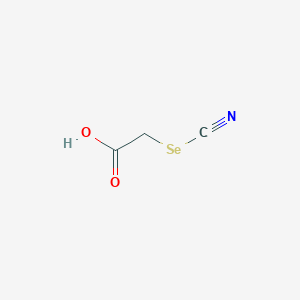
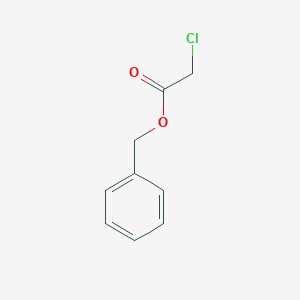
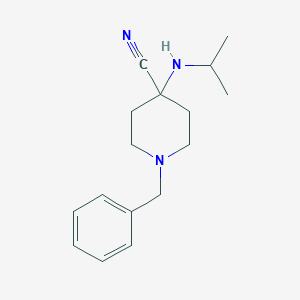
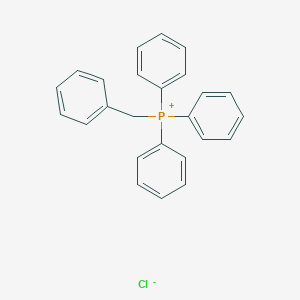
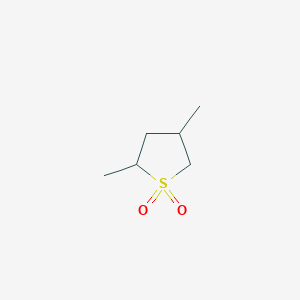
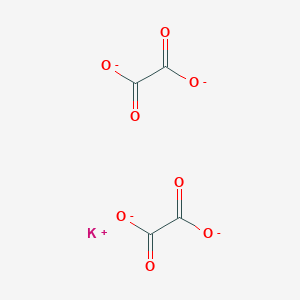
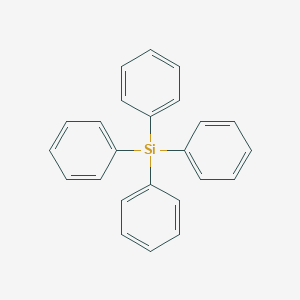
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
